molecular formula C6H9BrN2O2S B8128431 4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole

4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole

Cat. No.: B8128431
M. Wt: 253.12 g/mol
InChI Key: CQKOCFHOSQGIOR-UHFFFAOYSA-N
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Description

4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromine atom and a propane-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the propane-2-sulfonyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonylation step can be achieved using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-1-(propane-2-sulfonyl)-1H-pyrazole derivative.

Scientific Research Applications

4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(propane-2-sulfonyl)benzene
  • 4-Bromo-1-(propane-2-sulfonyl)-1H-imidazole

Uniqueness

4-Bromo-1-(propane-2-sulfonyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.

Properties

IUPAC Name

4-bromo-1-propan-2-ylsulfonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O2S/c1-5(2)12(10,11)9-4-6(7)3-8-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKOCFHOSQGIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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